N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-8-4-5-14(11-16)12-21-18(24)13-23-19(25)10-9-17(22-23)15-6-2-1-3-7-15/h1-11H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFQOIUVQYVBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves the reaction of 3-chlorobenzylamine with 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 3-chlorobenzylamine with suitable pyridazine derivatives, followed by acylation to introduce the acetamide functional group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in inhibiting bacterial growth .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Similar Pyridazine Derivative | Klebsiella pneumoniae | 20 |
Anticancer Potential
There is growing interest in the anticancer properties of pyridazine derivatives. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. In vitro studies have shown that this compound can significantly reduce cell viability in cancerous cells while sparing normal cells .
Neurological Disorders
Compounds with similar structures have been explored for their neuroprotective effects. This compound may offer potential benefits in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of pyridazine derivatives in various applications:
- Antimicrobial Study : In a study published by SCIRP, several pyridine derivatives were synthesized and screened for antimicrobial activity, revealing significant efficacy against both bacterial and fungal strains .
- Anticancer Research : A study demonstrated that certain pyridazine derivatives induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism for their anticancer activity .
- Neuroprotective Effects : Research has indicated that similar compounds exhibit neuroprotective effects against oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyridazinone-acetamide core but differ in substituents, which critically influence their biological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives
Key Findings from Comparative Analysis
Halogen Effects: Chlorine or fluorine at the benzyl/aryl position enhances lipophilicity and target binding. For example, the 3-chlorobenzyl group in the target compound improves microbial membrane penetration compared to non-halogenated analogs .
Substituent Diversity :
- Methoxy groups (e.g., in N-(3-methoxybenzyl)-...acetamide) increase solubility and modulate metabolic stability .
- Nitrophenyl groups (e.g., in ) may enhance oxidative stress induction in pathogens .
- Morpholine rings (e.g., in ) introduce hydrogen-bonding sites, favoring interactions with neurological enzymes like PDE4 .
Biological Activity Correlations: Pyridazinone derivatives with fluorinated aryl groups (e.g., ) show enhanced anti-inflammatory and anticancer activity due to improved pharmacokinetic profiles . Indole-containing analogs () exhibit superior selectivity in oncology targets, attributed to interactions with DNA topoisomerases .
Biological Activity
N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including antimicrobial and anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a chlorobenzyl moiety linked to a pyridazinone framework, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of N-substituted phenyl acetamides, including derivatives like this compound. The findings indicate that compounds with halogen substitutions exhibit enhanced activity against various pathogens.
Key Findings:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative Bacteria : Moderate effectiveness observed against Escherichia coli.
- Fungi : Moderate activity against Candida albicans.
The study confirmed that the position of substituents on the phenyl ring significantly influences the antimicrobial efficacy, with halogenated derivatives showing increased lipophilicity, facilitating membrane penetration .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : The compound exhibited significant inhibitory effects with an IC50 value indicating potency in breast cancer cells.
- NCI-H460 Cell Line : Demonstrated considerable cytotoxicity, suggesting potential as a therapeutic agent in lung cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound.
| Substituent Position | Biological Activity | Remarks |
|---|---|---|
| Para Halogen | High | Enhanced lipophilicity and membrane permeability |
| Meta Halogen | Moderate | Variable effectiveness based on specific structures |
| No Halogen | Low | Reduced activity against tested strains |
The presence of halogens at specific positions on the phenyl ring correlates with improved interaction with biological targets, enhancing overall efficacy .
Q & A
Basic Question: What are the recommended methodologies for synthesizing and purifying N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions, including substitution, reduction, and condensation. For example:
- Substitution reactions under alkaline conditions using precursors like 3-chloro-4-fluoronitrobenzene and aromatic alcohols (e.g., 2-pyridinemethanol) to form intermediates .
- Reduction steps with iron powder in acidic conditions to generate aniline derivatives .
- Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .
Purification:
- Chromatography (e.g., HPLC or column chromatography) and recrystallization (using solvents like acetonitrile or DMSO) are critical for isolating high-purity products .
- Key parameters : Temperature (20–80°C), reaction time (4–24 hours), and solvent polarity must be optimized to avoid side products .
Basic Question: How can researchers confirm the structural integrity of this compound?
Answer:
Characterization techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate the presence of aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 357.8 for analogs) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the pyridazinyl core .
Basic Question: What physicochemical properties are critical for handling this compound in laboratory settings?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-formulation studies with co-solvents (e.g., PEG 400) are recommended for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10). Store at –20°C in inert atmospheres to prevent oxidation of the chlorobenzyl group .
- Reactivity : The pyridazinone ring is susceptible to nucleophilic attack; avoid thiol-containing buffers .
Advanced Question: How can researchers investigate the mechanism of action of this compound in biological systems?
Answer:
- Target Identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen interactions with receptors like chemokine receptors or metabolic enzymes .
- Enzyme Inhibition Assays : Test activity against kinases or phosphodiesterases using fluorogenic substrates (e.g., ATP-analog probes) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to proteins like COX-2 or PI3Kγ .
Advanced Question: How should contradictory data on bioactivity between similar analogs be addressed?
Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., replace 3-chlorobenzyl with 4-methoxybenzyl) and measure changes in IC values .
- Replicate Experiments : Control variables like cell passage number (for in vitro assays) or animal strain (for in vivo studies) to minimize variability .
- Meta-Analysis : Pool data from analogs (e.g., pyridazinones with nitrophenyl vs. methoxyphenyl groups) to identify statistically significant trends .
Advanced Question: What experimental designs are recommended for evaluating in vivo efficacy and toxicity?
Answer:
- Pharmacokinetic Studies : Administer the compound intravenously/orally in rodent models and measure plasma half-life () and bioavailability using LC-MS/MS .
- Toxicity Screening : Conduct acute (single-dose) and subchronic (28-day) studies, monitoring liver enzymes (ALT/AST) and renal function markers (creatinine) .
- Tumor Xenograft Models : Evaluate antitumor efficacy in nude mice implanted with cancer cell lines (e.g., MCF-7 for breast cancer), using PET imaging to track progression .
Advanced Question: What strategies optimize the synthesis of derivatives with enhanced bioactivity?
Answer:
- Functional Group Interconversion : Replace the acetamide moiety with sulfonamide or urea groups to improve target affinity .
- Heterocycle Fusion : Introduce oxadiazole or thiadiazole rings to the pyridazinyl core for increased metabolic stability .
- Parallel Synthesis : Use automated platforms (e.g., Chemspeed Swing) to generate libraries of analogs with varying substituents on the benzyl group .
Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), CNS permeability, and CYP450 inhibition risks .
- QSAR Models : Relate structural descriptors (e.g., Hammett σ constants for substituents) to bioavailability or clearance rates .
- Free-Energy Perturbation (FEP) : Simulate mutations in target proteins to prioritize derivatives with stronger binding energies .
Advanced Question: What methodologies assess the compound’s interaction with membrane-bound receptors?
Answer:
- Radioligand Binding Assays : Use H-labeled analogs to quantify binding affinity () for GPCRs like CCR5 or CXCR4 .
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to identify critical binding residues .
- Calcium Flux Assays : Measure intracellular Ca changes in HEK293 cells expressing recombinant receptors .
Advanced Question: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS in liver microsomes .
- Protein Binding Studies : Use equilibrium dialysis to measure free fraction unbound to plasma proteins .
- Tissue Distribution Analysis : Quantify compound levels in target organs (e.g., tumors) using MALDI imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
